Sodium perfluorovalerate

Description

Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) Research

Per- and polyfluoroalkyl substances (PFAS) are a large group of man-made chemicals characterized by their strong carbon-fluorine bonds, which impart properties such as thermal and chemical stability. researchgate.net These characteristics have led to their use in a wide array of industrial and consumer products since the 1950s. nih.gov Historically, research and regulatory focus were primarily on long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), due to their persistence, bioaccumulation, and potential for adverse health effects. wikipedia.orgitrcweb.orgresearchgate.net

In the early 2000s, a major manufacturer voluntarily phased out the production of PFOS and related compounds, a move that, along with increasing regulatory scrutiny, prompted a shift in industrial production towards short-chain PFAS alternatives. researchgate.netsemiconductors.org Sodium perfluorovalerate, and its corresponding acid PFPeA, fall into this category of short-chain perfluorinated carboxylates (PFCAs), typically defined as having four to seven carbon atoms. nih.govnih.gov The initial assumption was that these shorter-chain compounds would be less bioaccumulative and therefore present a lower risk. nih.gov

However, subsequent research has revealed that while short-chain PFAS like this compound may be eliminated from the body more quickly than their long-chain counterparts, they exhibit high mobility in aquatic systems and are extremely persistent in the environment. nih.govnih.govnih.gov This has led to widespread environmental contamination, including in remote regions. nih.gov Consequently, the research focus has expanded significantly to include these shorter-chain compounds to better understand their environmental fate, transport, and potential impacts. nih.govfrontiersin.orgmdpi.com Studies now often compare the properties and behavior of short-chain PFAS, including PFPeA, to their long-chain predecessors to build a more comprehensive understanding of the entire PFAS class. mdpi.com

Historical Perspectives on Short-Chain Perfluorinated Carboxylates

The history of short-chain perfluorinated carboxylates is intrinsically linked to the broader timeline of PFAS development and the subsequent discovery of their environmental persistence. While PFAS have been in production since the mid-20th century, they were not widely documented in environmental samples until the early 2000s, largely due to the lack of available analytical methods. itrcweb.orgitrcweb.org

The initial awareness of PFAS in the environment and in biological systems was centered on long-chain compounds. itrcweb.org However, as analytical techniques became more sophisticated, researchers began to detect a wider range of PFAS, including the shorter-chain homologues. halocolumns.commdpi.com The early 2000s marked a turning point with the phase-out of long-chain PFAS by major manufacturers, which accelerated the use of short-chain alternatives. researchgate.netsemiconductors.org

This industrial shift directly influenced the direction of academic research. Scientists began to investigate the environmental occurrence and fate of these replacement chemicals. Research from the mid-2000s onwards increasingly reported the presence of short-chain PFCAs, such as perfluorobutanoic acid (PFBA), perfluorohexanoic acid (PFHxA), and perfluoropentanoic acid (PFPeA), in various environmental matrices, including surface water, drinking water, and even in remote locations like the Arctic. nih.govmst.dk These findings highlighted that the environmental story of PFAS was more complex than initially thought and that the shorter-chain compounds presented their own unique set of challenges due to their high mobility and persistence. nih.gov The realization that precursor compounds, such as fluorotelomer alcohols, could degrade into these persistent short-chain PFCAs in the environment further underscored the need for a more comprehensive research approach. fishersci.com

Evolution of Research Foci on this compound

The evolution of research on this compound (and PFPeA) reflects the broader trends in PFAS science. Initial research efforts were likely focused on characterizing its basic physicochemical properties and its applications as a surfactant and emulsifier.

As environmental monitoring for PFAS became more widespread in the 2000s, studies began to document the presence of PFPeA in various environmental compartments. This marked a shift in research focus towards understanding its environmental distribution and fate. For instance, studies on the biotransformation of fluorotelomer alcohols identified PFPeA as a potential degradation product, indicating an indirect pathway for its environmental introduction. acs.org

More recent research has delved into the comparative behavior of PFPeA relative to other PFAS. Studies have investigated its sorption characteristics in soil and sediment, finding that short-chain PFAS like PFPeA are generally more mobile than their long-chain counterparts. mdpi.comnccoast.org There is also a growing body of research on advanced analytical methods capable of detecting and quantifying short-chain PFAS, including PFPeA, at low concentrations in complex matrices. halocolumns.comitrcweb.orgacs.org The development of methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been crucial in advancing the understanding of the environmental occurrence of these compounds. mdpi.com The ongoing research continues to refine our understanding of this compound's role within the complex puzzle of PFAS contamination.

Data Tables

Physicochemical Properties of Perfluoropentanoic Acid (PFPeA)

| Property | Value | Source |

| Molecular Formula | C5HF9O2 | nih.gov |

| Molecular Weight | 264.05 g/mol | nih.govmedkoo.com |

| Appearance | Colorless to light yellow liquid | fishersci.comcarlroth.com |

| Boiling Point | 140 °C / 284 °F | fishersci.com |

| Specific Gravity | 1.710 | fishersci.com |

| Vapor Density | 9.1 | fishersci.com |

| CAS Number | 2706-90-3 | nih.govmedkoo.com |

Key Research Findings Timeline

| Year | Finding | Research Focus | Source(s) |

| 2006 | The U.S. EPA initiated the PFOA Stewardship Program, encouraging a shift away from long-chain PFCAs. | Regulatory/Industrial Shift | itrcweb.org |

| 2007 | Studies demonstrated the biotransformation of 8:2 fluorotelomer alcohol into perfluorocarboxylic acids, highlighting a source of PFCAs in the environment. | Environmental Chemistry | acs.org |

| 2018 | A study on short-chain PFAS highlighted their high mobility in soil and water and extreme persistence, calling for greater regulatory attention. | Environmental Science | nih.gov |

| 2020 | A study estimated the half-life of PFPeA in humans to be relatively short compared to long-chain PFAS. | Human Biomonitoring | nih.gov |

| 2023 | Research showed that short-chain PFAS, including PFPeA, can be formed from the degradation of PFOA and PFOS. | Environmental Chemistry | acs.org |

| 2024 | The U.S. EPA finalized National Primary Drinking Water Regulations for several PFAS, including some short-chain compounds, indicating heightened regulatory concern. | Regulation | wikipedia.org |

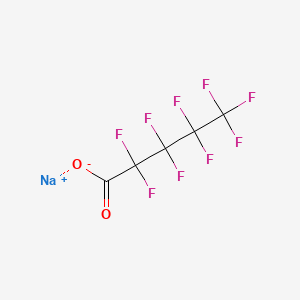

Structure

3D Structure of Parent

Properties

CAS No. |

2706-89-0 |

|---|---|

Molecular Formula |

C5HF9NaO2 |

Molecular Weight |

287.04 g/mol |

IUPAC Name |

sodium;2,2,3,3,4,4,5,5,5-nonafluoropentanoate |

InChI |

InChI=1S/C5HF9O2.Na/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14;/h(H,15,16); |

InChI Key |

ARVFDUCSWBZZQC-UHFFFAOYSA-N |

SMILES |

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] |

Canonical SMILES |

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O.[Na] |

Other CAS No. |

2706-89-0 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Sodium Perfluorovalerate and Analogues

Chemical Synthesis Routes of Sodium Perfluorovalerate

The production of this compound relies on several established synthetic strategies, each with distinct mechanisms and applications.

Direct Fluorination Techniques

Direct fluorination involves the reaction of a hydrocarbon precursor with elemental fluorine, typically diluted with an inert gas, to replace all carbon-hydrogen bonds with carbon-fluorine bonds. google.comacs.org This method can be conducted in the liquid or gas phase. google.commdpi.com In the liquid phase, a hydrocarbon is dissolved in an inert solvent and treated with fluorine gas. google.com A notable advancement in this area is the "PERFECT" (Perfluorinated Chemical Technology) method, which utilizes a partially fluorinated ester as a substrate for direct fluorination with elemental fluorine. mdpi.comresearchgate.net This process is conducted in a liquid phase and has been applied to the synthesis of various perfluorinated compounds. mdpi.comresearchgate.net

While direct fluorination can achieve high yields of perfluorinated products, controlling the highly exothermic reaction and managing the hazardous nature of elemental fluorine are significant challenges. google.comacs.org The process can also lead to the formation of by-products through cleavage and cyclization, especially with longer carbon chains. sci-hub.se

Electrochemical Fluorination Processes

Electrochemical fluorination (ECF), also known as the Simons process, is a cornerstone of organofluorine chemistry for producing perfluorinated compounds, including the precursors to this compound. wikipedia.org This method involves the electrolysis of a solution of an organic compound, such as a carboxylic acid or its derivative, in anhydrous hydrogen fluoride (B91410). wikipedia.orgfluorine1.ru A nickel anode is typically used, and the process operates at a cell potential of around 5-6 volts. wikipedia.orgthieme-connect.de

The ECF of carboxylic acids or their acyl fluorides yields the corresponding perfluoroacyl fluorides, which can then be hydrolyzed to the perfluorocarboxylic acid and subsequently converted to the sodium salt. sci-hub.sewikipedia.org This process is commercially significant for the production of perfluorinated carboxylic acids and sulfonic acids. wikipedia.orgtaylorandfrancis.com However, ECF can result in isomerization of the carbon backbone and the formation of cyclic ether by-products, with yields of the desired linear product decreasing as the carbon chain length increases. sci-hub.se

Table 1: Comparison of Direct Fluorination and Electrochemical Fluorination

| Feature | Direct Fluorination | Electrochemical Fluorination (Simons Process) |

|---|---|---|

| Fluorinating Agent | Elemental Fluorine (F₂) | Anhydrous Hydrogen Fluoride (HF) |

| Reaction Type | Free radical substitution | Electrolysis |

| Key Products | Perfluorinated alkanes, ethers, etc. | Perfluoroacyl fluorides, perfluorosulfonyl fluorides |

| By-products | Cleavage and cyclization products | Isomerized products, cyclic ethers |

| Advantages | Can achieve high yields | Established commercial process |

| Challenges | Handling of hazardous F₂, exothermic reaction | Use of hazardous HF, potential for low yields of linear product |

Decarboxylation Reactions of Perfluorocarboxylic Acids

Decarboxylation reactions of perfluorocarboxylic acids or their salts offer a route to various perfluoroalkyl compounds. The thermal decomposition of sodium or potassium salts of perfluorocarboxylic acids can lead to the formation of compounds with a terminal CF₂H group. fluorine1.ru More specifically, heating perfluoroalkyl carboxylic acids in polar aprotic solvents can induce decarboxylation to form reactive perfluoroalkyl ion intermediates. yuntsg.com These intermediates can then undergo further reactions. yuntsg.com

The pyrolysis of salts of perfluorocarboxylic acids has been studied as a method to produce different perfluorinated compounds. acs.org For instance, the thermal decomposition of sodium salts of α,β-unsaturated perfluorocarboxylic acids in ethylene (B1197577) glycol can lead to the formation of 1-hydroperfluoroalkenes. fluorine1.ru The specific products of decarboxylation are highly dependent on the reaction conditions and the structure of the starting material. nih.govresearchgate.net

Precursor-Based Synthesis and Derivatization

The synthesis of this compound can also be approached through the modification of existing perfluorinated precursors. scholaris.ca These precursors are often produced via methods like electrochemical fluorination or telomerization. scholaris.canumberanalytics.com For example, perfluoroalkyl iodides can be converted to perfluorocarboxylic acids, which are then neutralized to form the sodium salt. fluorine1.ru

This approach allows for the introduction of the perfluorovalerate moiety into various molecular structures. The synthesis of complex molecules often relies on the availability of such well-defined perfluorinated building blocks. ox.ac.uk Derivatization reactions of these precursors are crucial for creating a wide range of functionalized perfluorinated compounds for diverse applications. industrialchemicals.gov.au

Green Chemistry Approaches in Perfluorinated Compound Synthesis

The synthesis of perfluorinated compounds has traditionally involved energy-intensive processes and hazardous reagents. researchgate.net Consequently, there is a growing interest in developing more environmentally benign, or "green," synthetic methods. researchgate.net

One area of focus is the development of synthetic routes that avoid the use of persistent and bioaccumulative per- and polyfluoroalkyl substances (PFAS) as reagents. uva.nlchemistryworld.com Researchers are exploring alternative fluorinating agents and reaction conditions to minimize the environmental impact. uva.nl For instance, the use of caesium fluoride as a fluorine source in a flow chemistry system has been demonstrated as a PFAS-free method for introducing trifluoromethyl groups. uva.nl

Another green chemistry strategy involves the use of fluorous molecules in catalysis and reaction separations to simplify purification processes. researchgate.net Additionally, efforts are being made to develop cleaner synthetic routes to partially fluorinated materials, which retain many useful properties of perfluorocarbons but are more susceptible to environmental degradation. researchgate.net The development of one-pot, metal-free synthesis methods for creating nanoporous polymers from perfluoroarenes also represents a move towards more sustainable chemical production. acs.org

Characterization of Synthetic Intermediates and Products

The successful synthesis of this compound and its analogs requires rigorous characterization of both the intermediate compounds and the final products. A variety of analytical techniques are employed to confirm the identity, purity, and structure of these materials.

Mass spectrometry (MS), including both low and high-resolution techniques, is essential for determining the molecular weight and elemental composition of the synthesized compounds. utexas.edu Infrared (IR) spectroscopy is used to identify functional groups present in the molecules, such as the carboxylate group in this compound. mdpi.com

For solid materials, X-ray diffraction can be used to determine the crystal structure. utexas.edumdpi.com Thermal analysis techniques can provide information about the stability and decomposition of the compounds. mdpi.com

Advanced Analytical Techniques for Sodium Perfluorovalerate Detection and Characterization

Chromatographic Separation Methods

Chromatography is the cornerstone of analytical methodologies for sodium perfluorovalerate. The choice of technique is largely dictated by the compound's physicochemical properties, namely its high polarity and non-volatility in its ionic form. Liquid chromatography is the most prevalent approach, while gas chromatography requires a derivatization step to enhance volatility.

Liquid Chromatography (LC)

Liquid chromatography, particularly in its high-performance and ultra-high-performance variations, coupled with mass spectrometry (LC-MS), is the gold standard for the analysis of this compound and other PFAS. restek.com This is due to its suitability for analyzing polar, non-volatile compounds in aqueous samples. restek.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of PFAS. nih.gov Reversed-phase chromatography with C18 columns is a common approach; however, the retention of highly polar short-chain PFAS like this compound can be challenging. restek.com Method parameters are optimized to achieve adequate retention and separation from other compounds.

| Parameter | Condition |

| Column | C18 |

| Mobile Phase A | 60% Acetonitrile (B52724) in Water |

| Mobile Phase B | 100% Acetonitrile |

| Gradient | Isocratic with 100% A for 5 min, then linear gradient to 100% B over 20 min |

| Flow Rate | 1 mL/min |

| Detection | Fluorescence (after derivatization with 3-bromoacetyl coumarin) |

| This table is representative of a general HPLC method for perfluorinated carboxylic acids and may require optimization for this compound. |

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. windows.net UHPLC systems operate at much higher pressures, allowing for the use of columns with smaller particle sizes. This results in more efficient separations, which is particularly beneficial for complex environmental samples. UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for the trace analysis of PFAS, including this compound. mdpi.com

| Parameter | Condition |

| Column | Acquity BEH-C18 (2.1 × 50 mm, 1.7 µm) |

| Mobile Phase A | 2 mM Ammonium (B1175870) Acetate (B1210297) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 25% B for 0.1 min, linear increase to 100% B over 6 min, hold for 2.5 min |

| Flow Rate | Not specified |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| This table is based on a method for a range of PFAS and is applicable to this compound. chromatographyonline.com |

Ion-pair chromatography is a variation of reversed-phase HPLC that is particularly useful for improving the retention of ionic and highly polar compounds like this compound. chromatographyonline.com This technique involves the addition of an ion-pairing reagent to the mobile phase. chromatographyonline.com For the analysis of anionic PFAS, cationic ion-pairing agents can be used. Conversely, perfluorinated carboxylic acids themselves can act as ion-pairing agents for the separation of basic compounds. researchgate.net The ion-pairing reagent forms a neutral ion pair with the analyte, which has a greater affinity for the non-polar stationary phase, thus increasing its retention time. chromatographyonline.com The choice of the ion-pairing reagent and its concentration are critical parameters that need to be optimized for a given separation.

Capillary electrophoresis (CE) is a microseparation technique that has been explored for the analysis of PFAS. nih.gov While less common than LC-MS, CE coupled with mass spectrometry (CE-MS) offers high separation efficiency. researchgate.net Challenges for PFAS analysis in aqueous buffer systems include poor separation performance and potential peak broadening. nih.gov However, nonaqueous capillary electrophoresis has shown promise in achieving rapid separation of some PFAS. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique, but it is not directly applicable to non-volatile compounds like this compound. epa.gov To analyze perfluorinated carboxylic acids by GC, a derivatization step is necessary to convert the non-volatile carboxylate into a more volatile derivative, typically an ester. auburn.edu This process can add complexity and potential for sample loss to the analytical workflow. epa.gov However, GC-MS can offer high chromatographic resolution.

Common derivatization approaches include esterification using reagents like isobutyl chloroformate or benzyl (B1604629) bromide. epa.gov After derivatization, the resulting esters are sufficiently volatile for GC analysis.

| Parameter | Condition (for PFCAs after derivatization) |

| Derivatization Agent | Isobutyl chloroformate |

| Column | Capillary column |

| Detection | Mass Spectrometry (MS) with electron ionization |

| Linear Range | 1-1000 ng/mL |

| This table represents a general method for the GC-MS analysis of perfluorinated carboxylic acids following derivatization. epa.gov |

Mass Spectrometric Detection and Characterization

Mass spectrometry (MS) is an indispensable tool for the detection and characterization of this compound due to its high sensitivity and specificity. When coupled with chromatographic separation techniques, MS allows for the unequivocal identification and quantification of the target analyte.

Electrospray ionization (ESI) is a soft ionization technique that is widely used for the analysis of polar and thermally labile compounds, making it highly suitable for perfluorinated carboxylic acids like perfluorovalerate. nih.gov In negative ion mode, ESI facilitates the formation of deprotonated molecules, [M-H]-, which can then be detected by the mass spectrometer. The unique properties of PFAS can influence the ESI process, and understanding these effects is crucial for accurate quantification. nih.govresearchgate.net A novel ionization technique, UniSpray Ionization (USI), has shown potential for enhanced ionization of most PFAS compared to conventional ESI. lcms.cz

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds. It involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides valuable information about the structure of the precursor ion.

For perfluorinated carboxylic acids, the fragmentation process in negative ion mode ESI-MS/MS typically begins with the loss of carbon dioxide (CO2) from the deprotonated molecule [M-H]-, forming a perfluoroalkyl anion. nih.govwell-labs.com Subsequent fragmentation of this anion was initially thought to occur through a simple "unzipping" process involving the cleavage of CnF2n segments. nih.govwell-labs.com However, more detailed studies have revealed a more complex fragmentation mechanism. This process involves rapid fluorine shifts following the initial decarboxylation, leading to the formation of a series of new anions before secondary and tertiary fragmentation occurs. nih.govwell-labs.comresearchgate.net This understanding of the fragmentation pathways is critical for the accurate structural identification of this compound and related compounds.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the identification of unknown compounds and the differentiation of isomers. thermofisher.com For PFAS analysis, HRMS can help distinguish between linear and branched isomers, which may exhibit different environmental behaviors and toxicities. azom.com The application of liquid chromatography coupled with HRMS (LC-HRMS) has been crucial in expanding the scope of PFAS detection in various environmental matrices. mdpi.com

Differential ion mobility spectrometry (DMS) coupled with MS is an emerging technique for the rapid separation of gas-phase ions, which has been successfully applied to separate and detect isomeric PFAS compounds in milliseconds. nih.gov This approach can resolve linear, secondary-branched, and tertiary-branched isomers, including those that differ only by the position of a single perfluoromethyl group. nih.gov The certainty of PFAS identifications using HRMS can be communicated using a standardized confidence scale. nist.govuni.lu

During the electrospray ionization process, analytes can form adducts with ions present in the mobile phase, such as sodium ([M+Na]+) or potassium ([M+K]+). semanticscholar.org The formation of these adducts can complicate mass spectra and potentially suppress the signal of the ion of interest, affecting quantification. The ubiquitous presence of sodium makes the formation of sodium adducts a common phenomenon. researchgate.net

For PFAS analysis, which is typically performed in negative ion mode, the formation of adducts in positive ion mode is less of a direct concern for the primary analysis. However, understanding adduct formation is crucial for comprehensive analysis and for methods that might utilize positive ion mode for specific purposes. It has been shown that the use of fluorinated alkanoic acids in the mobile phase can be effective in suppressing the formation of metal ion adducts in positive ion ESI-MS. researchgate.net These acids can trap highly electropositive ions like Na+ and K+. researchgate.net Mobile phase additives are a powerful tool for manipulating and controlling adduct formation. iaea.org

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of perfluorinated carboxylic acids like perfluorovalerate, a derivatization step is necessary to convert them into more volatile forms suitable for GC analysis. acs.orgnih.gov

A rapid derivatization method using diphenyl diazomethane (B1218177) has been developed for the quantification of C2-C14 PFCAs, including perfluorovaleric acid. acs.orgnih.govyorku.caresearchgate.netyorku.ca This method allows for the rapid conversion of the carboxylic acids to their diphenylmethyl esters, which are amenable to GC-MS analysis. acs.orgnih.gov This approach offers a cost-effective alternative to LC-MS/MS, with comparable detection limits. acs.orgnih.govyorku.ca Unusual fragmentation pathways have been observed for silylated polyfluoroalkyl compounds under electron ionization in GC-MS. acs.orgnih.gov

| Parameter | Value |

|---|---|

| Derivatization Time | <1 min |

| Instrument Detection Limits (IDLs) | 8 - 220 fg per injection |

| Method Detection Limits (MDLs) for 500 mL aqueous samples | 0.06 - 14.6 pg/mL |

| Recoveries for C2-C9 PFCAs | 83 - 130% |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of per- and polyfluoroalkyl substances (PFAS), including this compound. This technique is widely adopted due to its remarkable sensitivity and selectivity, which are crucial for detecting the low concentrations of these compounds often found in environmental and biological samples. lcms.czsigmaaldrich.comnih.gov

In a typical LC-MS/MS setup, the sample is first injected into a liquid chromatograph, where the components are separated based on their physicochemical properties. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, allowing for the identification and quantification of the target analyte. diva-portal.org The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions, which minimizes interference from other compounds in the matrix. nih.gov

Several standardized methods, such as EPA Method 537.1 and 533, have been developed for the analysis of PFAS in drinking water using LC-MS/MS. sigmaaldrich.comperkinelmer.com These methods provide a robust framework for consistent and reliable measurements. The development of ultra-high-performance liquid chromatography (UHPLC) systems has further improved the speed and resolution of PFAS analysis. perkinelmer.com

A critical aspect of LC-MS analysis is the use of isotopically labeled internal standards. These standards, which have a similar chemical structure to the analyte but a different mass, are added to the sample before preparation. They help to correct for variations in sample extraction and instrument response, thereby improving the accuracy and precision of the quantification. nih.govnih.gov

The table below summarizes key parameters of a typical LC-MS/MS method for PFAS analysis.

| Parameter | Description |

| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of methanol (B129727) and water with an ammonium acetate buffer |

| Ionization Source | Electrospray Ionization (ESI) in negative ion mode |

| Mass Analyzer | Triple Quadrupole (QqQ) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Matrix-Assisted Laser Desorption/Ionization (MALDI)

Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique that has emerged as a valuable tool for the analysis of large molecules with minimal fragmentation. youtube.comcreative-proteomics.com In the context of PFAS analysis, MALDI coupled with time-of-flight (TOF) mass spectrometry offers a chromatography-free approach for rapid screening and quantification. dotcmscloud.comnih.gov

In MALDI-TOF MS, the sample is co-crystallized with a matrix material on a target plate. The plate is then irradiated with a pulsed laser, causing the desorption and ionization of the analyte molecules. youtube.com The ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio.

One of the key advantages of MALDI-TOF MS is its high throughput, allowing for the analysis of a large number of samples in a short period. battelle.org Research has demonstrated the ability of MALDI-TOF MS to detect and quantify perfluorocarboxylic acids (PFCAs) at parts-per-billion (ppb) concentrations and perfluorosulfonic acids (PFSAs) at parts-per-trillion (ppt) concentrations. dotcmscloud.comnih.govchemrxiv.orgchemrxiv.org

Furthermore, the coupling of MALDI-TOF with trapped ion mobility spectrometry (TIMS) has enabled the separation of PFAS isomers in the gas phase, providing an additional dimension of analytical specificity. dotcmscloud.comnih.govchemrxiv.orgchemrxiv.org

The selection of an appropriate matrix is crucial for successful MALDI analysis. The matrix must be able to absorb the laser energy and efficiently transfer it to the analyte, leading to its ionization. youtube.com

Spectroscopic Techniques for Elucidation of Molecular Structure and Interactions

Spectroscopic techniques play a pivotal role in elucidating the molecular structure of this compound and understanding its interactions with other molecules. These methods provide valuable information about the chemical bonds, functional groups, and electronic properties of the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. youtube.comnih.gov When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation provides a "fingerprint" of the molecule, allowing for its identification.

In the analysis of perfluorinated compounds, FT-IR can be used to identify the characteristic vibrations of carbon-fluorine (C-F) and other functional groups present in the molecule. researchgate.netresearchgate.net For example, the strong absorption bands in the region of 1100-1300 cm-1 are typically associated with C-F stretching vibrations.

FT-IR can also be employed to study the thermal degradation of PFAS. By analyzing the gaseous byproducts of combustion, researchers can gain insights into the breakdown mechanisms of these persistent compounds. digitellinc.comnih.gov This information is crucial for developing effective remediation technologies.

The table below lists some characteristic FT-IR absorption bands for perfluorocarboxylate compounds.

| Wavenumber (cm-1) | Assignment |

| ~3200 (broad) | O-H stretching (acid form) |

| ~2969 | C-H stretching (methyl ester form) |

| ~1683 | C=O stretching (carbonyl group) |

| ~1226 | C-F stretching |

| ~982 | C-O-C stretching (ether linkage) |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that has been explored for the rapid detection of PFAS. nih.gov This method relies on the development of fluorescent sensors that exhibit a change in their fluorescence properties upon binding to PFAS molecules. bnl.govlabcompare.comtechnologynetworks.com

Several approaches have been investigated for creating these sensors. One method involves the use of dynamic combinatorial libraries that can be templated with a fluorophore. nih.gov These sensor arrays can differentially detect various PFAS species and their mixtures at low nanomolar concentrations. nih.gov

Another approach utilizes fluorescent nanosensors, such as hexanuclear Cerium-oxo clusters, for the one-step detection of long-chain carboxylated PFAS. bnl.gov These sensors show a change in their emission spectra in a concentration-dependent manner, with detection limits in the parts-per-billion (ppb) range. bnl.gov

The development of these fluorescent sensors offers a promising alternative to traditional, more time-consuming analytical methods, providing a means for rapid and on-site screening of PFAS contamination in water sources. nih.govlabcompare.com

Sample Preparation and Matrix Effects in Environmental Analysis

The analysis of this compound in environmental samples is often complicated by the presence of a complex matrix, which can interfere with the detection and quantification of the analyte. longdom.orgchromatographyonline.comnih.gov These "matrix effects" can lead to either suppression or enhancement of the analyte signal in the mass spectrometer. longdom.orgnih.gov

Ion suppression occurs when co-eluting matrix components compete with the analyte for ionization, resulting in a decreased signal. longdom.orgchromatographyonline.com Conversely, ion enhancement can occur when matrix components improve the ionization efficiency of the analyte. longdom.org Both phenomena can lead to inaccurate quantification if not properly addressed. chromatographyonline.com

To minimize matrix effects, various sample preparation techniques are employed. Solid-phase extraction (SPE) is a commonly used method for pre-concentrating the analyte and removing interfering substances from the sample. nih.govdtic.mil Other techniques, such as liquid-liquid extraction and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), have also been utilized. fda.govmdpi.com

The choice of sample preparation method depends on the specific matrix being analyzed. For example, in the analysis of PFAS in human plasma, a simple protein precipitation step may be sufficient. nih.gov In more complex matrices like food and feed, a more extensive cleanup procedure involving both QuEChERS and SPE may be necessary. fda.gov

The assessment of matrix effects is a critical part of method validation. chromatographyonline.com This is typically done by comparing the response of the analyte in a pure solvent to its response in a sample matrix that has been spiked with the analyte after extraction. nih.gov The use of isotopically labeled internal standards is also crucial for compensating for matrix effects. nih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a critical and widely used sample preparation technique for isolating and concentrating this compound from complex sample matrices prior to instrumental analysis. nih.govmn-net.com This process enhances analytical sensitivity by removing interferences and concentrating the analyte, allowing for lower detection limits. chromatographyonline.com The principle of SPE involves passing a liquid sample through a solid sorbent material, which retains the analyte based on specific chemical interactions. nih.gov

For short-chain per- and polyfluoroalkyl substances (PFAS) like PFPeA, which are highly polar, traditional reversed-phase sorbents can result in low analyte recoveries. chromatographyonline.com Consequently, weak anion-exchange (WAX) polymeric sorbents have become the standard. These sorbents effectively retain anionic compounds like PFPeA through an anion-exchange mechanism, ensuring higher and more reliable recovery rates. chromatographyonline.comwindows.net The general SPE procedure involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the purified analyte with a small volume of solvent, often methanol containing a weak base like ammonium hydroxide (B78521). mn-net.com

The effectiveness of SPE is measured by the analyte recovery, which should be consistent and high to ensure data accuracy. Method performance for PFPeA using SPE is demonstrated in various environmental matrices.

Table 1: Representative Performance of Weak Anion-Exchange (WAX) SPE for PFPeA Analysis

| Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Drinking Water | 10 ng/L | 95% | 5% |

| Surface Water | 25 ng/L | 91% | 8% |

| Wastewater | 50 ng/L | 88% | 11% |

| Soil | 10 ng/g | 93% | 9% |

QuEChERS Methodology Adaptation

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, originally developed for pesticide residue analysis in food, has been successfully adapted for the extraction of this compound and other PFAS from various complex matrices. nih.govwaters.com This approach simplifies the sample preparation process, offering a faster and more cost-effective alternative to traditional multi-step extraction methods. windows.net

The adapted QuEChERS method typically involves an initial extraction step where the sample is homogenized with an organic solvent, usually acetonitrile, and a specific mixture of salts (e.g., magnesium sulfate (B86663) and sodium chloride). nih.gov This "salting-out" step partitions the PFPeA from the aqueous phase into the acetonitrile layer. Following centrifugation, the acetonitrile supernatant containing the analyte is collected. A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), is often employed. In this step, the extract is mixed with a sorbent (such as C18 or graphitized carbon black) to remove interfering matrix components like lipids and pigments. waters.com

Studies have demonstrated that with minor modifications, the QuEChERS method provides acceptable to excellent recovery and repeatability for a wide range of PFAS, including the highly water-soluble short-chain compounds like PFPeA. waters.com

Table 2: Performance of Adapted QuEChERS Method for PFPeA in Food Matrices

| Food Commodity | Spiking Level (ng/g) | Mean Recovery (%) | Repeatability (%RSD) |

| Lettuce | 1.0 | 105% | <10% |

| Strawberry | 1.0 | 98% | <10% |

| Carrot | 5.0 | 92% | <10% |

| Potato | 0.1 | 113% | <20% |

Source: Adapted from performance data for edible produce analysis. waters.comwaters.com

Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for the accurate quantification of this compound. epa.gov This technique is employed in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The core principle of IDMS involves adding a known amount of an isotopically labeled version of the target analyte (e.g., ¹³C₅-PFPeA) to the sample prior to any extraction or cleanup steps. pca.state.mn.us

This isotopically labeled internal standard (also referred to as an extracted internal standard or isotope dilution analogue) is chemically identical to the native PFPeA and therefore behaves identically during sample preparation and analysis. epa.gov It experiences the same losses during extraction and the same matrix-induced signal suppression or enhancement during ionization in the mass spectrometer. By measuring the ratio of the native analyte to its labeled analogue, the method can accurately correct for these variations, leading to highly precise and accurate quantification. nih.govepa.gov This approach significantly improves data quality, especially for complex matrices where matrix effects can be substantial. pca.state.mn.us

Regulatory methods, such as U.S. EPA Method 533, mandate the use of isotope dilution for the analysis of PFAS, including PFPeA, in drinking water to ensure the highest degree of accuracy. epa.gov

Table 3: Accuracy and Precision Data for PFPeA using LC-MS/MS with Isotope Dilution

| Matrix | Analyte Concentration | Accuracy (% of True Value) | Precision (%RSD) |

| Groundwater | 0.5 ng/L | 98% - 104% | < 5% |

| Surface Water | 2.0 ng/L | 95% - 107% | < 8% |

| Wastewater Effluent | 10 ng/L | 92% - 110% | < 12% |

| Biological Tissue | 5.0 ng/g | 89% - 115% | < 15% |

Note: Values represent typical performance criteria for isotope dilution methods in environmental analysis.

Quality Assurance and Quality Control (QA/QC) in Analytical Methodologies

Robust Quality Assurance and Quality Control (QA/QC) procedures are imperative to ensure that data generated from the analysis of this compound are reliable, defensible, and of known quality. A comprehensive QA/QC program monitors the entire analytical process, from sample collection to final data reporting. texas.gov Adherence to guidelines established by regulatory bodies like the U.S. Environmental Protection Agency (EPA) is crucial. epa.gov

Key QA/QC checks include the analysis of various control samples within each analytical batch. These samples are designed to assess background contamination, analytical precision, and accuracy (bias). The results of these QC samples must meet predefined acceptance criteria before the data for the associated field samples can be considered valid. epa.gov

Essential QC samples and their functions include:

Method Blank (MB): A sample of analyte-free matrix (e.g., reagent water) that is processed through all analytical steps in the same manner as the field samples. It is used to identify any contamination introduced during the sample preparation and analysis process.

Laboratory Control Sample (LCS): An analyte-free matrix spiked with a known concentration of PFPeA and other target analytes. The LCS is used to evaluate the accuracy and precision of the analytical method independent of sample matrix effects.

Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample that are spiked with a known concentration of PFPeA. They are used to assess the effect of the sample matrix on the accuracy and precision of the method. The relative percent difference (RPD) between the MS and MSD provides a measure of method precision.

Surrogates / Extracted Internal Standards: As described in the IDMS section, these are isotopically labeled compounds added to every sample before extraction. Their recovery is monitored to ensure the extraction process was effective for each individual sample.

Table 4: Typical QA/QC Acceptance Criteria for this compound Analysis

| QC Parameter | Purpose | Typical Acceptance Criteria |

| Method Blank (MB) | Assess laboratory contamination | Below the Method Detection Limit (MDL) |

| Laboratory Control Sample (LCS) | Assess method accuracy and precision | 70-130% recovery of the spiked amount |

| Matrix Spike / Duplicate (MS/MSD) | Assess matrix-specific accuracy and precision | 70-130% recovery; ≤30% Relative Percent Difference (RPD) |

| Extracted Internal Standard Recovery | Assess extraction efficiency per sample | 50-150% recovery |

| Continuing Calibration Verification (CCV) | Verify instrument calibration stability | Within ±30% of the true value |

Note: Acceptance criteria can vary based on the specific regulatory method (e.g., EPA 533, 1633) and laboratory-specific standard operating procedures.

Environmental Occurrence and Distribution of Sodium Perfluorovalerate

Global and Regional Environmental Occurrence

The environmental presence of sodium perfluorovalerate, primarily as the dissociated PFPeA anion, is a result of its widespread use in various industrial and commercial products and the subsequent release into the environment.

Perfluorovaleric acid (PFPeA) is frequently detected in surface water, groundwater, and drinking water, indicating its mobility and persistence in the hydrologic cycle.

Surface Water: Studies have consistently identified PFPeA in surface water bodies. In a study of the Pensacola Bay System in Florida, PFPeA had the highest median concentration among the perfluoroalkyl carboxylic acids (PFCAs) at 2.98 ng/L, with a maximum detected concentration of 51.9 ng/L nih.gov. Another study documented that PFPeA was among the most frequently detected PFAS in the Ebro and Guadalquivir River basins in Spain nih.gov.

Groundwater: Groundwater contamination with PFPeA is a significant concern due to its potential to impact drinking water sources. A meta-analysis of PFAS in groundwater from 21 countries showed PFPeA concentrations as high as 300,000 ng/L in some locations nih.gov. In a study of private drinking water wells in Southwest Virginia, PFPeA was one of the 30 PFAS compounds analyzed nih.gov. Another investigation in the alluvial–pluvial plain of the Hutuo River, China, found that while PFOA and PFHxA were the dominant PFAS, PFPeA was also detected researchgate.net.

Drinking Water: The presence of PFPeA in drinking water is a direct consequence of the contamination of its source waters. A survey of PFAS in private drinking water supplies in Southwest Virginia detected PFPeA among other PFAS compounds nih.gov. Research on the occurrence of PFAS in drinking water has shown that short-chain PFAS like PFPeA can be prevalent nih.gov.

Concentrations of Perfluorovaleric Acid (PFPeA) in Aquatic Systems

| Water Body Type | Location | Concentration Range (ng/L) | Median/Mean Concentration (ng/L) | Detection Frequency |

|---|---|---|---|---|

| Surface Water | Pensacola Bay System, FL, USA | - | Median: 2.98 | - |

| Surface Water | Ebro & Guadalquivir Rivers, Spain | - | - | Frequently Detected |

| Groundwater | Global (Meta-analysis) | Up to 300,000 | - | - |

| Groundwater | Hutuo River Plain, China | - | - | Detected |

| Drinking Water | Southwest Virginia, USA | - | - | Detected |

PFPeA has been detected in soil and sediment, which can act as reservoirs for this compound, potentially leading to long-term contamination of adjacent water bodies. The sorption of PFAS to soil and sediment is influenced by factors such as the organic carbon content of the soil, the chain length of the PFAS molecule, and the pH of the surrounding environment. Shorter-chain PFAS like PFPeA are generally more mobile in soil and less likely to sorb to sediment compared to their longer-chain counterparts.

A study on PFAS in soils noted the widespread presence of these compounds globally, with concentrations in contaminated sites being orders of magnitude higher than background levels arizona.edunih.gov. While specific concentration data for PFPeA in soil and sediment is less abundant in the reviewed literature compared to water, its presence is often reported in broader PFAS monitoring studies.

The atmosphere is a key pathway for the long-range transport of PFAS, including PFPeA, to remote regions. PFAS can be emitted into the atmosphere directly from industrial sources or formed through the atmospheric degradation of precursor compounds chemrxiv.orgrsc.org. They can exist in the atmosphere in both the gas and particle phases.

Sea spray aerosols have been identified as a significant mechanism for the transport of PFAAs from the oceans to the atmosphere chemrxiv.orgrsc.org. Studies have shown that PFAAs can be highly enriched in these aerosols relative to their concentrations in seawater chemrxiv.orgrsc.org. Modeling studies suggest that atmospheric transport is a major contributor to the presence of PFCAs in remote inland areas nih.govacs.org. A study in central Europe detected various PFASs in the atmosphere, indicating that their presence was governed by long-range atmospheric transport nih.gov.

Sources and Emission Pathways of this compound

The presence of this compound in the environment is linked to both direct and indirect sources.

Industrial facilities that manufacture or use PFAS are significant point sources of these compounds to the environment. These can include fluorochemical production plants, facilities that use PFAS in their manufacturing processes (e.g., textiles, paper products, electronics), and sites where PFAS-containing products like firefighting foams have been used wikipedia.orgenviro.wiki.

Discharges from these industrial sites can release PFAS directly into the air and water wikipedia.orgenviro.wiki. For instance, a study on a fluorochemical industrial park in China estimated the emission rate of PFOA to the air to be between 0.4 and 1.3 tonnes per year, highlighting the potential for significant atmospheric emissions of PFCAs from such facilities nih.govacs.org. While specific emission data for PFPeA from industrial sources is limited in the provided search results, it is expected to be released from similar industrial activities that utilize shorter-chain PFAS.

Wastewater treatment plants (WWTPs) are recognized as major conduits for the release of PFAS into the aquatic environment. WWTPs receive PFAS from various domestic and industrial sources, and conventional treatment processes are generally not effective at removing them.

Several studies have documented the presence of PFPeA in WWTP effluents. In a study of three WWTPs in Washington State, PFPeA concentrations in the effluent of one plant were an order of magnitude higher than the non-industrial national average, with a concentration of 231 ng/L wa.gov. Another study on the Potomac River found PFPeA to be detected in 100% of the WWTP effluent samples, with an average concentration of 25 ± 18 ng/L nih.gov. A meta-analysis of PFAS in U.S. WWTPs also included data on PFPeA concentrations in effluent acs.org. The consistent detection of PFPeA in WWTP effluents underscores their role as a continuous source of this compound to receiving surface waters.

Concentrations of Perfluorovaleric Acid (PFPeA) in Wastewater Treatment Plant (WWTP) Effluents

| Location | Concentration Range (ng/L) | Mean/Specific Concentration (ng/L) | Detection Frequency |

|---|---|---|---|

| Washington State, USA (Plant C) | - | 231 | - |

| Potomac River Basin, USA | - | 25 ± 18 | 100% |

Landfill Leachate Contributions

Landfills are significant reservoirs for a wide array of consumer and industrial products that may contain PFAS. Consequently, landfill leachate is a major source of PFAS contamination in the environment. Perfluoropentanoate (the anion of this compound) is frequently detected in landfill leachate.

In a study monitoring PFAS in municipal landfill leachate over five months, perfluoropentanoate was often one of the dominant PFAS compounds present. cswab.org The concentrations of total PFAS in the leachate from this particular landfill ranged from 3.8 to 36 µg/L. cswab.org While specific concentrations for perfluoropentanoate were not isolated in this summary, its consistent presence highlights the role of landfills as a direct pathway for this compound into the environment. Another study evaluating 15 full-scale on-site landfill treatment systems also noted the presence of various PFAS, including perfluoroalkyl carboxylic acids (PFCAs) like perfluoropentanoate, in the untreated leachate. nih.gov The total measured PFAS concentrations in the influents of these treatment systems ranged from 2.44 to 91.7 nmol/L. nih.gov

The composition of PFAS in leachate can be complex, containing not only terminal compounds like perfluoropentanoate but also their precursors. cswab.org The degradation of these precursors within the landfill and during leachate treatment can contribute to the observed concentrations of perfluoropentanoate.

Table 1: PFAS Concentrations in Landfill Leachate

| Landfill Site / Study | Total PFAS Concentration Range | Key Findings |

|---|---|---|

| Municipal Landfill (5-month monitoring) cswab.org | 3.8 to 36 µg/L | Perfluoropentanoate was a dominant PFAS. |

| 15 On-site Treatment Systems (Influent) nih.gov | 2.44 to 91.7 nmol/L | Confirmed the presence of PFCAs in untreated leachate. |

Non-Point Sources (e.g., Stormwater Runoff, Biosolids Application)

Beyond the point source of landfill leachate, this compound also enters the environment through various non-point sources, including stormwater runoff and the land application of biosolids.

Stormwater Runoff: Urban stormwater runoff has been identified as a notable non-point source of PFAS. A study monitoring six different perfluoroalkyl acids (PFAAs) in stormwater from 2009 to 2011 found PFAAs in 100% of the samples. nih.govresearchgate.net While this particular study focused on a limited number of PFAAs, it underscores the potential for stormwater to transport these compounds from various urban and industrial land uses into aquatic environments. The sources of PFAS in stormwater can be both atmospheric deposition and runoff from commercial and industrial areas. nih.govresearchgate.net

Biosolids Application: Wastewater treatment plants (WWTPs) can act as sinks for PFAS, which can then accumulate in sewage sludge and biosolids. frontiersin.org The application of these biosolids to agricultural land is a potential pathway for PFAS, including this compound, to enter terrestrial and aquatic ecosystems. While specific data on this compound concentrations in biosolids is limited in the provided search results, the general presence of a wide range of PFAS in biosolids is well-documented. frontiersin.org The U.S. Environmental Protection Agency (EPA) has recognized the need to monitor biosolids for PFAS contamination and is planning a national survey to gather more data on their concentrations in sewage sludge. epa.gov

Comparative Analysis with Other Short-Chain Perfluoroalkyl Carboxylates

This compound is one of several short-chain perfluoroalkyl carboxylates (PFCAs) present in the environment. Its environmental behavior and fate are often compared to other short-chain homologues.

Short-chain PFAAs are generally characterized by higher water solubility and mobility compared to their long-chain counterparts. nih.gov This increased mobility can lead to widespread distribution in aquatic systems. Research has shown that the adsorption of PFCAs to sediment and suspended particulate matter increases with the length of the perfluoroalkyl chain. nih.govresearchgate.net This suggests that shorter-chain PFCAs like perfluoropentanoate would be more mobile in aquatic environments than longer-chain PFCAs.

In terms of bioaccumulation, short-chain PFAAs are generally considered to have a lower bioaccumulation potential in organisms compared to long-chain PFAAs. nih.gov However, they have been shown to accumulate in the edible parts of plants, which could be a pathway into the food chain. nih.gov The shift from long-chain to short-chain PFAS in industrial applications means that the environmental prevalence of compounds like this compound is likely to increase. nih.govharvard.eduepa.gov

Table 2: Comparison of Short-Chain vs. Long-Chain Perfluoroalkyl Carboxylates

| Property | Short-Chain PFCAs (e.g., Perfluoropentanoate) | Long-Chain PFCAs (e.g., PFOA) |

|---|---|---|

| Water Solubility | Higher | Lower |

| Mobility in Water | Higher | Lower |

| Adsorption to Sediment | Lower | Higher |

| Bioaccumulation Potential | Generally Lower | Higher |

| Prevalence Trend | Increasing | Decreasing (in some regions) |

Environmental Fate and Transport Mechanisms of Sodium Perfluorovalerate

Inter-Media Partitioning and Distribution

The movement of Sodium Perfluorovalerate between different environmental compartments such as air, water, and sediment is governed by its physicochemical properties. As a short-chain PFAS, it tends to be more water-soluble and less likely to sorb to particles compared to its long-chain counterparts. mst.dk

Air-Water Exchange

The partitioning of a chemical between air and water is described by its Henry's Law constant. Experimentally measuring Henry's Law constants for PFAS is challenging. nsf.gov For perfluorinated carboxylic acids like perfluorovaleric acid, their tendency to exist as anions in water means they are unlikely to partition to the gas phase. nsf.gov While specific experimental data for the Henry's Law constant of this compound is limited, it is expected to have a low volatility from aqueous solutions.

Water-Sediment Partitioning

The tendency of a chemical to adsorb to sediment from water is quantified by the sediment-water distribution coefficient (Kd) and the organic carbon-normalized distribution coefficient (Koc). Short-chain PFAS like this compound generally exhibit a lower affinity for sorption to sediment compared to long-chain PFAS. researchgate.netitrcweb.org This is due to their higher water solubility and lower hydrophobicity. mst.dk

The sorption of PFAS to sediments is a complex process influenced by both hydrophobic interactions with organic carbon and electrostatic interactions with mineral surfaces. mdpi.com While specific Kd and Koc values for this compound are not widely reported, studies on other short-chain PFAS can provide insights. For comparison, a review of sorption coefficients for PFOA (a C8 PFCA) suggested an average log Koc of approximately 2.8 from laboratory experiments. nih.gov It is expected that the Koc for the shorter-chain this compound would be lower, indicating a higher mobility in aquatic environments.

Below is a table summarizing the general partitioning behavior of short-chain versus long-chain perfluoroalkyl carboxylic acids (PFCAs), which provides context for the expected behavior of this compound.

| Property | Short-Chain PFCAs (e.g., this compound) | Long-Chain PFCAs (e.g., PFOA) |

| Water Solubility | Higher | Lower |

| Sorption to Sediment | Lower | Higher |

| Mobility in Water | Higher | Lower |

| Bioaccumulation Potential | Lower | Higher |

Soil-Water Partitioning and Leaching Potential

The movement of this compound from soil to groundwater, a process known as leaching, is largely governed by its partitioning behavior between soil particles and water. This relationship is quantified by the soil-water partitioning coefficient (Kd), which represents the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. A low Kd value indicates weak sorption to soil and a high potential for leaching into groundwater.

As a short-chain perfluoroalkyl acid (PFAA), perfluorovalerate is anionic at environmentally relevant pH values, meaning it carries a negative charge. itrcweb.org This causes it to be repelled by the generally negatively charged surfaces of soil minerals and organic matter, resulting in weak sorption and high mobility. itrcweb.org Research consistently shows that the sorption of PFAAs to soil and sediment increases with the length of their perfluoroalkyl chain. itrcweb.orgny.gov Consequently, short-chain compounds like perfluorovalerate exhibit significantly lower Kd values and thus greater mobility compared to their long-chain counterparts like perfluorooctanoic acid (PFOA) or perfluorooctanesulfonic acid (PFOS). itrcweb.orgresearchgate.net

Studies assessing a wide range of PFAS have found that the log Kd values for short-chain compounds (those with five or fewer -CF2- groups) are consistently low, often less than zero, and vary little across different soil types. researchgate.netnih.gov This indicates a very limited affinity for soil particles and a high potential to leach from contaminated soils into underlying groundwater. nih.gov The low water content in sandy soils can, counterintuitively, lead to higher retardation compared to finer-textured soils, because most of the compound becomes adsorbed at the air-water interfaces within the soil pores. arizona.edu

Solution pH can also influence sorption; Kd values for all PFAS tend to increase as the pH decreases from approximately 8 to 3. nih.govacs.org However, short-chain PFAS are generally less sensitive to pH changes than long-chain ones. nih.govacs.org

Table 1: Soil-Water Partitioning Coefficients (Kd) for Short-Chain PFAS

| PFAS Compound Class | Carbon Chain Length | Typical Log Kd Range (mL/g) | Leaching Potential | Reference |

|---|---|---|---|---|

| Perfluoroalkyl Carboxylates (PFCAs) | C4-C5 (e.g., PFPeA) | -0.7 to <0.5 | High | researchgate.netnih.gov |

| Perfluoroalkane Sulfonates (PFSAs) | C4 | Similar to short-chain PFCAs | High | researchgate.net |

Transport Processes

Due to its chemical stability and high mobility, this compound is subject to various transport processes that facilitate its distribution in the environment.

Once this compound leaches into groundwater, its primary transport mechanism is advection, which is the movement of the contaminant with the bulk flow of water. itrcweb.orgitrcweb.org Because of its weak interaction with soil and aquifer materials, its movement in groundwater is largely unrestricted, allowing it to travel at velocities close to that of the groundwater itself. Processes like dispersion and diffusion, which describe the small-scale mixing and spreading of the contaminant, also contribute to the expansion of groundwater plumes. itrcweb.orgitrcweb.org

PFAS contamination in groundwater can discharge into surface water bodies like rivers and lakes. nih.gov Conversely, contaminated surface water can recharge underlying aquifers. nih.gov These surface-water/groundwater boundaries are dynamic zones where biogeochemical conditions can fluctuate, potentially leading to seasonal variations in PFAS concentrations. nih.gov As a highly water-soluble and persistent compound, this compound is readily transported within surface water systems via river currents and lake circulation.

While perfluoroalkyl acids like perfluorovalerate have low volatility and are not expected to be present in the atmosphere in significant gaseous form, atmospheric transport is still a relevant pathway. itrcweb.orgenviro.wiki This occurs through two primary mechanisms:

Transport on Particulate Matter: Industrial facilities can release PFAS via stack emissions, where the compounds may adhere to airborne particles. enviro.wikinccoast.org These particles can then be transported by wind and subsequently deposited onto soil and surface water through dry deposition (settling) or wet deposition (scavenging by rain and snow). enviro.wikiresearchgate.net

Sea Spray Aerosol: A significant mechanism for the water-to-air transport of PFAAs is the generation of sea spray aerosols. chemrxiv.org Due to their surfactant properties, PFAAs accumulate at the air-water interface of oceans. itrcweb.orgnih.gov When waves break and bubbles burst, tiny aerosol droplets are ejected into the atmosphere, and these droplets can be highly enriched with PFAAs—potentially thousands of times higher than their concentration in the bulk seawater. chemrxiv.org These aerosols can then be transported over long distances by wind before being deposited on land or water. chemrxiv.org

Modeling studies of emissions from fluoropolymer manufacturing facilities show that while a small percentage of total emitted PFAS mass is deposited within the immediate vicinity (~150 km), the majority is transported further away. nih.govnih.gov

The combination of extreme persistence and mobility in both water and, to some extent, air allows for the long-range environmental transport of this compound. nccoast.org The presence of PFAS in remote environments such as the Arctic and Antarctic, far from any direct production or use sites, provides clear evidence of this global distribution. nccoast.orgdiva-portal.org

Two primary theories explain the long-range transport of PFAAs:

Oceanic Transport: The high solubility and persistence of PFAAs mean that once they enter the oceans, they can be transported globally over long timescales by major ocean currents. diva-portal.org

Atmospheric Transport: This pathway involves both the transport of PFAAs on particles and sea spray aerosols, as described above, and the transport of more volatile "precursor" compounds. diva-portal.org These precursors can be transported in the atmosphere and then degrade through oxidation to form stable PFAAs like perfluorovaleric acid, which are then deposited. diva-portal.org

These mechanisms ensure that PFAS pollution is not a localized issue but a global one, with short-chain compounds like this compound being particularly mobile. europa.eu

Environmental Transport Modeling and Prediction

Given the complexity of environmental systems, mathematical models are essential tools for understanding and predicting the fate and transport of contaminants like this compound. These models integrate information on a chemical's properties with environmental characteristics to simulate its distribution over time. epa.gov

Multimedia environmental fate models are designed to simulate the behavior of a chemical in an entire "unit world" that consists of multiple interconnected environmental compartments, such as air, water, soil, and sediment. cefic-lri.orgmdpi.com These models use mass balance equations to track the movement (inter-compartmental transport) and transformation of the chemical within and between these compartments. mdpi.comnih.gov

A widely used type of multimedia model is the fugacity model . Fugacity can be understood as the "escaping tendency" of a chemical from a particular phase or compartment. In these models, equilibrium between compartments is achieved when the fugacity of the chemical is equal in all compartments. The models calculate the distribution of a chemical based on its physical-chemical properties and the properties of the environmental compartments. researchgate.net

For a substance like this compound, which is highly persistent, non-volatile, and water-soluble, a fugacity model would predict that the vast majority of the substance would partition into the water compartment (hydrosphere). doi.org Simulations for similar PFAAs confirm that water bodies and, to a lesser extent, soil are the primary environmental sinks. doi.org These models are valuable for estimating environmental concentrations, identifying major transport pathways, and assessing the potential for long-range transport. cefic-lri.orgdoi.orgnih.gov

Table 2: Key Components of a Multimedia Fugacity Model for PFAS

| Component | Description | Examples for this compound |

|---|---|---|

| Model Inputs | Data required to run the simulation. | Emission rates, soil-water partitioning coefficient (Kd), Henry's Law constant, degradation rates (assumed to be near zero). |

| Environmental Compartments | The distinct environmental media being modeled. | Lower atmosphere, upper atmosphere, fresh water, sea water, soil, sediment, vegetation. |

| Transport & Fate Processes | Mechanisms that move and alter the chemical. | Advection (in air/water), deposition (wet/dry), soil leaching, degradation, intermedia transport (e.g., volatilization, soil runoff). |

| Model Outputs | The predictions generated by the model. | Concentrations in each compartment, mass distribution (%), persistence/residence time, fluxes between compartments. |

Parameterization of Transport Models (e.g., Partition Coefficients)

The parameterization of environmental transport models for this compound, which exists as the perfluoropentanoate anion (PFPeA) under typical environmental pH conditions, relies on experimentally determined or estimated physicochemical properties. Key among these are partition coefficients, which describe how the substance distributes itself between different environmental media, such as water and organic carbon in soil or sediment. itrcweb.org These coefficients are essential for predicting the mobility and fate of the compound in the environment. nih.gov

Two critical partition coefficients used in transport modeling are the octanol-water partition coefficient (Kow) and the organic carbon-water partition coefficient (Koc). itrcweb.org

Octanol-Water Partition Coefficient (Kow) : This coefficient measures the ratio of a chemical's concentration in an octanol phase to its concentration in an aqueous phase, indicating its tendency to associate with hydrophobic substances (lipophilicity) versus hydrophilic ones. itrcweb.orgwikipedia.org Direct measurement of Kow for per- and polyfluoroalkyl substances (PFAS) is challenging because their surfactant nature causes them to accumulate at the interface between octanol and water. itrcweb.orgcdc.gov

Organic Carbon-Water Partition Coefficient (Koc) : Koc is a measure of a chemical's tendency to sorb to organic matter in soil and sediment. itrcweb.org It is a crucial parameter for predicting leaching from soil to groundwater. diva-portal.org For perfluoroalkyl acids (PFAAs), sorption to organic carbon is a recognized mechanism influencing their transport. nih.gov Generally, shorter-chain PFAAs like PFPeA exhibit lower Koc values compared to long-chain compounds, indicating a higher potential for mobility in water. itrcweb.org

The values for these coefficients are used as inputs for mathematical models to forecast the compound's behavior. nih.gov

Partition Coefficients for Perfluoropentanoic Acid (PFPeA)

| Parameter | Log Value | Reference |

|---|---|---|

| Log Kow | 3.43 | nc.gov |

| Log Koc | ~2.0 (Range for short-chain PFAS) | cdc.govresearchgate.net |

Simulation of Environmental Distribution

Simulations of the environmental distribution of this compound (as PFPeA) utilize transport models that incorporate the partition coefficients and other physical-chemical properties discussed previously. These models simulate key transport processes to predict the compound's ultimate fate and concentration in various environmental compartments, such as water, soil, and air. diva-portal.org

Key transport mechanisms that are simulated include:

Advection : The transport of the substance with the bulk flow of water or air. nccoast.org This process is a primary driver of PFAS mobility, for example, in an expanding groundwater plume. nccoast.org

Dispersion and Diffusion : These processes describe the spreading of the contaminant from areas of higher concentration to lower concentration. nccoast.org

Sorption : The attachment of the chemical to solids, primarily organic carbon in soil and sediment, which is modeled using the Koc value. rivm.nl This process can retard the movement of the compound relative to water flow. nih.gov

Atmospheric Transport : Volatile precursor compounds can undergo long-range atmospheric transport, but for terminal PFAAs like PFPeA, transport can occur via association with airborne particles with subsequent deposition. nih.govresearchgate.net

Groundwater transport models such as MODFLOW/MT3DMS have been used to simulate the movement of short-chain PFAS. lu.se In one study, a soil-water distribution coefficient (Kd) value of 0.49 L/kg was used for PFPeA to model its transport. lu.se Multimedia fate models, like the modified Berkeley-Trent-Urban-Rural model, can simulate the distribution across different environmental compartments, including air, water, soil, and vegetation. doi.org Simulations for similar, well-studied PFCAs predict that the hydrosphere is the primary environmental sink, with soil and vegetation also being important compartments. doi.org Given its properties as a short-chain PFAA, models predict that PFPeA is highly mobile in the environment, particularly in aquatic systems. nccoast.org

Transformation and Degradation Pathways of Sodium Perfluorovalerate

Abiotic Transformation Processes

Abiotic transformation of sodium perfluorovalerate and other perfluoroalkyl carboxylic acids (PFCAs) relies on chemical and physical processes rather than biological activity. These methods often employ highly reactive species to induce degradation. confex.com Advanced Oxidation Processes (AOPs) and photochemical degradation are two of the most extensively researched categories for the destruction of these compounds. mdpi.comredalyc.org

Advanced Oxidation Processes are a class of water treatment procedures designed to remove organic materials through oxidation reactions with highly reactive species. wikipedia.org For PFAS, these processes aim to generate potent oxidizing or reducing agents capable of breaking the stable C-F and carbon-carbon (C-C) bonds. mdpi.comresearchgate.net The most common AOPs involve the in-situ production of hydroxyl radicals (•OH), sulfate (B86663) radicals (SO₄•⁻), or hydrated electrons (eₐq⁻). mdpi.comwikipedia.org While hydroxyl radical-based AOPs are effective for many organic pollutants, they are generally less effective against PFCAs due to the stability of the perfluoroalkyl chain. mdpi.comresearchgate.net Consequently, reductive pathways and methods utilizing sulfate radicals have shown greater promise. mdpi.com

The UV/sulfite (B76179) system is an advanced reduction process that has demonstrated significant potential for the degradation of PFCAs. nih.gov This method relies on the generation of hydrated electrons (eₐq⁻), one of the most powerful reducing agents known (reduction potential of -2.9 V), when an aqueous sulfite (SO₃²⁻) solution is exposed to ultraviolet (UV) light. nih.gov These hydrated electrons can effectively initiate the defluorination of PFCAs. nih.govnih.gov

The degradation mechanism involves the hydrated electron attacking the perfluoroalkyl chain, leading to the cleavage of C-F bonds. researchgate.net Research has shown that the efficiency of this process is influenced by factors such as pH, with alkaline conditions being more favorable. nih.govresearchgate.net Furthermore, studies have revealed that increasing the sulfite concentration can play a previously overlooked activation role, significantly enhancing the defluorination rate by facilitating the C-F bond dissociation. nih.gov

Table 1: Performance of UV/Sulfite and UV/Sulfite + Iodide Systems for PFCA Degradation This table summarizes research findings on the degradation of various perfluorocarboxylates (PFCAs) using UV-based sulfite systems. Data is compiled from multiple studies to show the effect of adding iodide and other conditions.

| Compound | System | Initial Conc. (mM) | Reaction Time (h) | Degradation (%) | Defluorination (%) | Key Findings | Source(s) |

| PFOA | UV/S + I | 0.025 | 4 | >99 | ~90 | Addition of Iodide (I⁻) significantly accelerated degradation kinetics compared to UV/S alone. | nih.gov |

| PFBS | UV/S + I | 0.025 | 24 | >99 | ~85 | The UV/S + I system was effective for the highly recalcitrant PFBS. | nih.govchemeurope.com |

| PFPrA | UV/S + I | 0.025 | 1 | >99 | ~100 | Rapid and complete defluorination was achieved for shorter-chain PFCAs. | researchgate.net |

| PFOA | UV/S | 0.025 | 24 | ~80 | ~42 | Degradation is significantly slower without the addition of iodide. | researchgate.net |

| PFAAs (short-chain) | UV/S | N/A | N/A | N/A | N/A | Enhanced degradation at high alkaline pH is due to changes in the speciation of non-target eₐq⁻ scavengers. | nih.gov |

The UV/persulfate (UV/PS) system is an AOP that utilizes the activation of persulfate (S₂O₈²⁻) by UV irradiation to generate sulfate radicals (SO₄•⁻). mdpi.com The sulfate radical is a strong oxidant with a high redox potential (2.5–3.1 V) and a longer lifetime than the hydroxyl radical, making it more effective for degrading persistent compounds like PFCAs. mdpi.com

Table 2: Comparative Degradation of Sodium p-perfluorous nonenoxybenzenesulfonate (OBS) via UV/Persulfate and UV/Sulfite This table compares the efficacy of oxidative (UV/PS) and reductive (UV/SF) systems for a novel fluorosurfactant structurally related to PFCAs.

| Parameter | UV/Persulfate (UV/PS) | UV/Sulfite (UV/SF) | Source |

| Primary Reactive Species | Sulfate Radical (SO₄•⁻) | Hydrated Electron (eₐq⁻) | nih.gov |

| Reaction Rate (min⁻¹) | 1.05 | Slower than UV/PS | nih.gov |

| Total Organic Carbon (TOC) Reduction | 46.9% | Lower than UV/PS | nih.gov |

| Defluorination Rate | 27.6% | 87.7% | nih.gov |

| Proposed Mechanism | Oxidation | H/F exchange and subsequent HF elimination | nih.gov |

Electrochemical oxidation has emerged as a highly effective AOP for the mineralization of PFCAs. redalyc.orgnih.gov This process typically involves the generation of powerful oxidizing agents at the surface of an anode when an electrical potential is applied. nih.gov Boron-doped diamond (BDD) anodes are frequently cited as one of the most effective materials for this purpose due to their high oxidation power. researchgate.net

The degradation can occur through direct electron transfer from the PFCA molecule at the anode surface or via indirect oxidation mediated by electrochemically generated radicals, such as hydroxyl radicals (•OH). nih.govresearchgate.net Recent research suggests that for PFOA, mineralization is dominated by valence band holes (h⁺) rather than hydroxyl radicals. nih.gov The presence of other ions, such as chloride, can lead to the formation of reactive chlorine species (e.g., Cl•), which can act synergistically with •OH to enhance degradation. researchgate.net Combining sonolysis with electrochemical oxidation (sonoelectrochemistry) can also create a synergistic effect, improving mass transfer and generating additional radicals, leading to higher mineralization efficiency. nih.gov

Table 3: Performance of Electrochemical Systems for PFOA Degradation This table presents findings from studies on the electrochemical degradation of PFOA, highlighting the conditions and efficiencies achieved.

| System | Anode Material | Key Conditions | Reaction Time (min) | Degradation/Mineralization (%) | Defluorination (%) | Source(s) |